molecular formula C19H19NO3 B3079172 (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1061636-59-6

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3079172
CAS RN: 1061636-59-6
M. Wt: 309.4 g/mol
InChI Key: FYRYPSLSUAPZQG-FMIVXFBMSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol. This compound has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystallographic Properties and Structural Analysis

  • The crystal packing of a similar compound, (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is stabilized by specific intermolecular contacts, indicating its potential in crystallography and materials science studies (Yathirajan et al., 2007).
  • Another derivative, (2E)-1-(anthracen-9-yl)-3-(4-substitutedphenyl)prop-2-en-1-ones, has been analyzed using X-ray diffraction, revealing important molecular interactions and crystal structure insights (Salian et al., 2016).

Corrosion Inhibition

  • Certain biphenyl based compounds, including derivatives of the compound , show promise as corrosion inhibitors for metals, particularly in acidic environments. This indicates their potential application in industrial and engineering contexts (Baskar et al., 2012).

Nonlinear Optical Properties

  • Chalcone derivatives, similar in structure to (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been studied for their nonlinear optical properties, suggesting potential use in optical devices and laser protection applications (Valverde et al., 2018).

Photophysical Properties

  • The effect of solvent polarity on the photophysical properties of chalcone derivatives has been investigated, showing significant solvatochromic effects. This research could guide the development of materials for optoelectronic applications (Kumari et al., 2017).

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(13-15)20(22)23/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYPSLSUAPZQG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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